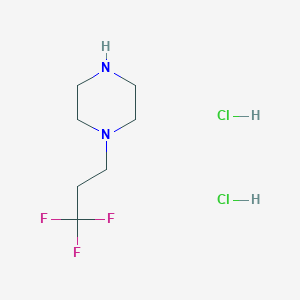

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride

Description

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a propyl chain substituted with three fluorine atoms at the terminal carbon, forming a 3,3,3-trifluoropropyl group. This compound is synthesized via hydrazine intermediates, as demonstrated by the reaction of (3,3,3-trifluoropropyl)hydrazine dihydrochloride with benzyl-protected precursors under hydrogenation and acidic conditions . The trifluoropropyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry for modulating pharmacokinetic properties.

Properties

IUPAC Name |

1-(3,3,3-trifluoropropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)1-4-12-5-2-11-3-6-12;;/h11H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCECFTCBEIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride typically involves the alkylation of piperazine with 3,3,3-trifluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoropropyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride with related piperazine derivatives:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | 3,3,3-Trifluoropropyl | Not explicitly stated | Not reported | High lipophilicity due to CF₃ group |

| 1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride | 2-(3-Chlorophenoxy)ethyl | Not reported | Not reported | Aryl ether linkage; chlorine substitution |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 3-Chlorophenyl, 3-chloropropyl | 309 (free base) | Not reported | Dual chloro-substituents; planar aromatic ring |

| 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride | (6-Chloropyridin-3-yl)methyl | Not reported | Not reported | Pyridine ring; chlorine at position 6 |

| Trimetazidine dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine) | 2,3,4-Trimethoxybenzyl | Not reported | Not reported | Methoxy groups enhance solubility |

Key Observations :

- The trifluoropropyl group in the target compound confers greater electronegativity and steric bulk compared to chlorinated or methoxy-substituted analogs .

- Aromatic substituents (e.g., chlorophenyl, pyridinyl) enhance π-π stacking interactions with biological targets, while alkyl chains like trifluoropropyl improve membrane permeability .

Key Findings :

- Fluorinated piperazines are under investigation for CNS-targeted therapies due to enhanced blood-brain barrier penetration .

Biological Activity

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride is a synthetic compound belonging to the piperazine family, characterized by the presence of a trifluoropropyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the alkylation of piperazine with 3,3,3-trifluoropropyl halides. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate, followed by purification and conversion to its dihydrochloride salt form using hydrochloric acid. The trifluoropropyl group enhances the compound's lipophilicity and may improve its pharmacokinetic profile.

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to alterations in cellular processes such as growth, apoptosis, and metabolic regulation. However, detailed studies are necessary to fully elucidate these mechanisms .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar piperazine structures can inhibit viral replication. For instance, molecular docking studies have shown potential binding interactions with viral proteins .

- Anticancer Potential : The compound's derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Modifications in the piperazine structure have been linked to enhanced anticancer activity .

- Neurological Applications : There is ongoing research into the use of this compound in developing drugs for treating neurological disorders due to its potential neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

- Antiviral Studies : A study investigating the antiviral properties of related compounds demonstrated significant protective and curative effects against plant viruses. The results indicated that certain derivatives exhibited comparable efficacy to established antiviral agents .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that modifications in the piperazine moiety could lead to increased cytotoxicity. Compounds with trifluoromethyl substitutions showed enhanced growth inhibition across various cancer types .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antiviral | Potential inhibition of viral replication through receptor interactions |

| Anticancer | Enhanced cytotoxicity against various cancer cell lines |

| Neurological | Possible applications in neuroprotection and treatment of neurological disorders |

Q & A

Q. Basic

Q. Advanced

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related piperazine salts ().

- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and thermal stability, critical for storage ().

How can contradictory biological activity data be resolved for this compound?

Advanced

Contradictions may arise from impurities or assay variability. Mitigation strategies include:

- Reproducibility Checks : Repeat assays with independently synthesized batches.

- Purity Validation : Use HPLC-MS to detect trace impurities (e.g., unreacted precursors, ).

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors, as seen in similar piperazine derivatives ().

Case Study : If a study reports inconsistent IC values, cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

What are the best practices for handling and storing this compound?

Q. Basic

Q. Advanced

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) to determine shelf life.

- Environmental Safety : Avoid aqueous discharge; consult waste management protocols for halogenated compounds ().

How does the trifluoropropyl group influence the compound’s physicochemical properties?

Q. Advanced

- Lipophilicity : The CF group increases logP, enhancing blood-brain barrier permeability (compare with chlorophenyl analogs in ).

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in pharmacokinetic studies of fluorinated piperazines ().

- Solubility : Salt formation (dihydrochloride) improves aqueous solubility, critical for in vivo studies ().

Experimental Design : Measure logD (octanol/water) at pH 7.4 and compare with non-fluorinated analogs.

What strategies are effective for scaling up synthesis without compromising yield?

Q. Advanced

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions.

- Catalyst Recycling : Use immobilized EDC·HCl or HOBt to reduce costs ().

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Case Study : A 10-fold scale-up of a similar piperazine derivative achieved 85% yield by optimizing solvent volume and agitation rates ().

How can researchers validate the compound’s role in target engagement studies?

Q. Advanced

- Biophysical Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics.

- Cellular Models : Engineer reporter cell lines (e.g., cAMP-responsive luciferase) to quantify receptor activation ().

Data Interpretation : Combine EC values with knock-out models to confirm target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.